2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile
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Overview
Description
The compound “2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile” is a heterocyclic compound containing a thiopyran ring, which is a six-membered ring containing one sulfur atom, and a thienyl group, which is a five-membered ring containing one sulfur atom . The presence of multiple nitrogen atoms and the nitrile groups (-C≡N) suggest potential reactivity and possible applications in various fields such as medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of amino and nitrile groups could make it a candidate for reactions involving nucleophilic addition or substitution .Scientific Research Applications
Environmental Science and Disinfection By-Products
Nitrogenous disinfection by-products (N-DBPs) in drinking water are a significant concern due to their genotoxicity and cytotoxicity. The shift from chlorination to chloramination can increase certain N-DBPs. Understanding the behavior of nitrogen-containing compounds like 2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile can contribute to strategies for reducing harmful disinfection by-products in water treatment processes (Bond et al., 2011).
Chemical Industry and Synthetic Processes
In the chemical industry, adiponitrile (ADN) serves as a precursor for nylon 6,6 synthesis, demonstrating the importance of dicyanide-containing compounds. The electrohydrodimerization of acrylonitrile to produce ADN highlights the utility of dicyanide-functionalized molecules in industrial synthesis processes, potentially extending to derivatives like this compound (Yunfeng et al., 2015).
Renewable Polymers and Materials Science
The exploration of renewable resources for polymer synthesis, such as 1,4:3,6-dianhydrohexitols for high glass transition temperature polymers, underscores the evolving search for sustainable and efficient materials. The incorporation of novel compounds, possibly including this compound, could enhance polymer properties for industrial applications (Fenouillot et al., 2010).
Nanocarbons in Energy Electrocatalysis
Nanocarbons play a crucial role in energy electrocatalysis due to their effective activity and durability. The potential activity of nitrogen-doped nanocarbons suggests that understanding the properties of nitrogen-containing organic compounds, such as this compound, could inform the design of advanced electrocatalysts (Tang et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withCDK2 (Cyclin-Dependent Kinase 2), a protein kinase involved in the regulation of the cell cycle .
Mode of Action
It’s likely that it interacts with its targets throughnucleophilic substitution reactions , as suggested by studies on similar pyrimidine derivatives . This interaction could lead to changes in the target’s function, potentially influencing cellular processes.
Biochemical Pathways
Given its potential interaction with cdk2, it may influence thecell cycle regulation pathways . The downstream effects of this could include alterations in cell proliferation and growth.
Pharmacokinetics
The synthesis method of similar compounds suggests that they can be readily prepared and modified, which could potentially influence their bioavailability .
Result of Action
Similar compounds have showncytotoxic activities against various cell lines, suggesting potential anti-cancer properties .
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the presence of functional groups common in medicinal chemistry, one potential area of interest could be its evaluation as a potential pharmaceutical compound .
properties
IUPAC Name |
2,6-diamino-4-thiophen-2-yl-4H-thiopyran-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S2/c12-4-6-9(8-2-1-3-16-8)7(5-13)11(15)17-10(6)14/h1-3,9H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDJPLGSMCQRMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2C(=C(SC(=C2C#N)N)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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